Cas no 379264-83-2 (3-(Pyridin-4-yl)butan-1-amine)
3-(Pyridin-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinepropanamine, g-methyl-
- 4-Pyridinepropanamine,gamma-methyl-(9CI)
- 3-(Pyridin-4-yl)butan-1-amine
- 3-(4-Pyridyl)butylamine
- 3-(4-pyridinyl)butanamine
- QXDRXJVROBDWIJ-UHFFFAOYSA-N
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- MDL: MFCD16083212
- Inchi: 1S/C9H14N2/c1-8(2-5-10)9-3-6-11-7-4-9/h3-4,6-8H,2,5,10H2,1H3
- InChI Key: QXDRXJVROBDWIJ-UHFFFAOYSA-N
- SMILES: NCCC(C)C1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- XLogP3: 0.9
- Topological Polar Surface Area: 38.9
3-(Pyridin-4-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346008-100mg |
3-(Pyridin-4-yl)butan-1-amine |
379264-83-2 | 97% | 100mg |
¥1206.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346008-250mg |
3-(Pyridin-4-yl)butan-1-amine |
379264-83-2 | 97% | 250mg |
¥2224.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346008-500mg |
3-(Pyridin-4-yl)butan-1-amine |
379264-83-2 | 97% | 500mg |
¥3466.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346008-1g |
3-(Pyridin-4-yl)butan-1-amine |
379264-83-2 | 97% | 1g |
¥5562.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346008-5g |
3-(Pyridin-4-yl)butan-1-amine |
379264-83-2 | 97% | 5g |
¥16686.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346008-10g |
3-(Pyridin-4-yl)butan-1-amine |
379264-83-2 | 97% | 10g |
¥24102.00 | 2024-05-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18005-100mg |
3-(pyridin-4-yl)butan-1-amine |
379264-83-2 | 95% | 100mg |
¥852.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18005-250mg |
3-(pyridin-4-yl)butan-1-amine |
379264-83-2 | 95% | 250mg |
¥1359.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18005-500mg |
3-(pyridin-4-yl)butan-1-amine |
379264-83-2 | 95% | 500mg |
¥2271.0 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18005-1g |
3-(pyridin-4-yl)butan-1-amine |
379264-83-2 | 95% | 1g |
¥3399.0 | 2024-04-19 |
3-(Pyridin-4-yl)butan-1-amine Suppliers
3-(Pyridin-4-yl)butan-1-amine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 3-(Pyridin-4-yl)butan-1-amine
3-(Pyridin-4-yl)butan-1-amine (CAS No. 379264-83-2): A Versatile Building Block in Modern Chemistry
3-(Pyridin-4-yl)butan-1-amine (CAS No. 379264-83-2) is an important organic compound that has gained significant attention in pharmaceutical and materials science research. This pyridine-containing amine serves as a valuable building block for the synthesis of various biologically active molecules and functional materials. With its unique molecular structure featuring both a pyridine ring and an aliphatic amine group, this compound offers remarkable versatility in chemical transformations.
The growing interest in 3-(Pyridin-4-yl)butan-1-amine derivatives stems from their potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Researchers are actively exploring its use as a precursor for neuromodulators and receptor-targeting compounds, making it a hot topic in medicinal chemistry circles. The compound's balanced lipophilicity, conferred by its pyridine-butaneamine structure, contributes to favorable pharmacokinetic properties in derived molecules.
From a synthetic chemistry perspective, 3-(Pyridin-4-yl)butan-1-amine serves as an excellent scaffold for structure-activity relationship (SAR) studies. The pyridine nitrogen provides a potential coordination site for metal catalysts, while the primary amine functionality allows for diverse derivatization possibilities. Recent publications have highlighted its utility in creating heterocyclic compounds with potential applications ranging from catalysis to materials science.
The compound's physicochemical properties make it particularly interesting for modern drug design. With a molecular weight of 150.22 g/mol and the ability to participate in hydrogen bonding through both its amine and pyridine moieties, 3-(Pyridin-4-yl)butan-1-amine can significantly influence the solubility and bioavailability of derived compounds. These characteristics explain why it frequently appears in patent literature for CNS-targeting pharmaceuticals and enzyme inhibitors.
Recent advances in green chemistry have also brought attention to 3-(Pyridin-4-yl)butan-1-amine as a potential building block for sustainable materials. Its structural features make it suitable for creating biodegradable polymers and eco-friendly catalysts, aligning with current industry trends toward environmentally conscious chemical production. Researchers are particularly interested in its potential for creating metal-organic frameworks (MOFs) with specific adsorption properties.
The analytical characterization of 3-(Pyridin-4-yl)butan-1-amine typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's purity and structural integrity, which are crucial for its applications in sensitive chemical syntheses. The pyridine proton signals appear characteristically downfield in 1H NMR spectra, while the amine protons show typical broad peaks that can be exchanged with deuterium oxide.
In the context of drug discovery, 3-(Pyridin-4-yl)butan-1-amine has shown promise as a precursor for neuroprotective agents. Several research groups have reported its incorporation into molecules that modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This aligns with current pharmaceutical industry focus on neurological disorders and mental health treatments, making it a compound of significant contemporary relevance.
The commercial availability of 3-(Pyridin-4-yl)butan-1-amine (CAS No. 379264-83-2) has increased in recent years, reflecting growing demand from both academic and industrial research sectors. Suppliers typically offer it as a high-purity crystalline solid or solution, with various packaging options to suit different scale requirements. Proper storage conditions (typically under inert atmosphere at low temperatures) are recommended to maintain its stability over extended periods.
From a regulatory perspective, 3-(Pyridin-4-yl)butan-1-amine is not currently classified as a controlled substance in most jurisdictions, though researchers should always verify local regulations before procurement. Its status as a research chemical rather than a pharmaceutical ingredient means it's primarily used in laboratory settings for synthetic chemistry applications and biological screening programs.
Future research directions for 3-(Pyridin-4-yl)butan-1-amine (CAS No. 379264-83-2) likely include expanded investigations into its coordination chemistry potential and applications in asymmetric synthesis. The compound's ability to serve as both a ligand and a building block positions it well for emerging areas of chemical research, particularly in the development of chiral catalysts and supramolecular architectures.
In conclusion, 3-(Pyridin-4-yl)butan-1-amine represents a versatile and valuable compound in modern chemical research. Its unique structural features, combined with its synthetic accessibility and diverse application potential, ensure its continued importance across multiple scientific disciplines. As research into pyridine-containing compounds and biologically active amines progresses, this molecule will undoubtedly remain a focus of innovative chemical and pharmaceutical development.
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